2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a furan ring, a methoxyphenyl group, and a pyrido-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions to form the furan-2-ylmethyl intermediate.
Coupling with 3-methoxyphenyl group: The furan-2-ylmethyl intermediate is then coupled with a 3-methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Construction of the pyrido-naphthyridine core: The final step involves the cyclization of the coupled intermediate under acidic conditions to form the pyrido-naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-ylmethyl)-8-(4-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione: Similar structure but with a different position of the methoxy group.
2-(furan-2-ylmethyl)-8-(3-chlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(furan-2-ylmethyl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific combination of functional groups and its ability to interact with biological targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17N3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
8-(furan-2-ylmethyl)-2-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C23H17N3O4/c1-29-16-5-2-4-15(12-16)26-10-8-21-19(23(26)28)13-18-20(24-21)7-9-25(22(18)27)14-17-6-3-11-30-17/h2-13H,14H2,1H3 |
InChI Key |
IVKZIEAULWLPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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